2-Methyl-3-(trifluoromethyl)pyridine

Overview

Description

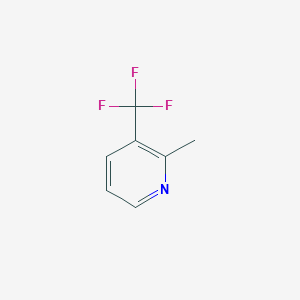

2-Methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H6F3N. It features a pyridine ring substituted with a methyl group at the second position and a trifluoromethyl group at the third position. This compound is notable for its unique chemical properties, which are influenced by the presence of both the electron-donating methyl group and the electron-withdrawing trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of 3-picoline (3-methylpyridine) followed by aromatic nuclear chlorination . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Industrial Production Methods: Industrial production of 2-Methyl-3-(trifluoromethyl)pyridine often relies on the direct fluorination method due to its efficiency and scalability. This method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nitration Reactions

Nitration introduces nitro groups to the pyridine ring, with regioselectivity determined by substituent effects. A study demonstrated the synthesis of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine via hydrolysis of dimethyl malonate intermediates under acidic conditions ([CN109232399B] ).

Reaction Conditions and Yields:

| HCl Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 6 N | 100 | 24 | 76.6 |

| 2 N | 80 | 24 | 30 |

| 2 N | 100 | 24 | 45 |

| 8 N | 100 | 24 | 58 |

Key Findings :

-

Lower HCl concentrations or temperatures reduce yields due to incomplete hydrolysis.

Hydrogenation (Reduction)

Catalytic hydrogenation reduces nitro groups to amines. In a patent, 6-methyl-5-(trifluoromethyl)pyridin-3-amine was synthesized using Pd/C under hydrogen pressure ([CN109232399B] ).

Reaction Parameters:

| Parameter | Conditions |

|---|---|

| Catalyst | 0.3% Pd/C |

| Hydrogen Pressure | 4–6 kg/cm² |

| Solvent | Ethanol |

| Reaction Time | 48–56 h |

| Yield | 76% (crystallized) |

Mechanistic Insight :

Bromination

Electrophilic bromination at the 5-position produces 5-bromo-2-methyl-3-(trifluoromethyl)pyridine , a key intermediate for cross-coupling reactions.

Protocol ([CN109232399B] ):

-

Nitration : As described in Section 1.

-

Diazotization : Treat the nitro intermediate with NaNO₂/HBr.

-

Bromination : React with CuBr in HBr/H₂O at 60°C.

Yield : ~68% after purification.

Regioselectivity :

-

Bromination favors the 5-position due to deactivation of the 4-position by the trifluoromethyl group.

Nucleophilic Substitution

The methyl group at the 2-position participates in nucleophilic substitutions under basic conditions. For example:

Reaction with Methanethiol :

-

Substrate : 6-Trifluoromethylpyridine derivative.

-

Base : K₂CO₃.

-

Product : Thioether derivatives (used in agrochemical synthesis) .

Challenges :

-

Steric hindrance from the trifluoromethyl group slows kinetics.

Cross-Coupling Reactions

The brominated derivative facilitates Suzuki-Miyaura couplings for biaryl synthesis:

Example :

Scientific Research Applications

Synthesis of 2-Methyl-3-(trifluoromethyl)pyridine

The synthesis of this compound typically involves several methods, including:

- Nitration and Fluorination : Starting with 2-methylpyridine, nitration followed by fluorination can yield the desired trifluoromethyl derivative.

- Chlorination and Fluorination : Chlorinated intermediates can be fluorinated to introduce the trifluoromethyl group, enhancing the compound's reactivity for further transformations.

Pharmaceutical Applications

This compound serves as an important intermediate in drug development. Its derivatives are explored for various therapeutic applications:

- Pain Management : The compound has been identified as a precursor for synthesizing analgesics that target transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation .

- Anti-inflammatory Agents : Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes, reducing inflammatory mediators like prostaglandins .

Agrochemical Applications

The agrochemical industry has recognized the utility of trifluoromethylpyridines, including this compound:

- Pesticides : Compounds containing the trifluoromethyl group demonstrate potent activity against pests and are incorporated into various crop protection products. For example, fluazifop-butyl, a notable TFMP derivative, is used widely in agriculture .

- Herbicides : The unique properties of the trifluoromethyl group enhance the herbicidal efficacy of certain formulations, making them more effective against resistant weed species.

Case Study 1: Pain Management Drug Development

A study focused on synthesizing derivatives of this compound aimed to develop new analgesics targeting TRPA1 channels. The research demonstrated that specific modifications to the pyridine ring could significantly enhance binding affinity and efficacy against pain-related conditions .

Case Study 2: Agrochemical Efficacy

Research conducted on the application of TFMP derivatives in crop protection revealed that formulations containing these compounds resulted in higher pest control efficiency compared to traditional chemicals. The studies highlighted the role of fluorine in improving bioavailability and reducing environmental impact .

Comparative Data Table

| Application Area | Compound Derivative | Key Benefits | Market Status |

|---|---|---|---|

| Pharmaceuticals | Analgesics | Targeting TRPA1 for pain relief | Under clinical trials |

| Agrochemicals | Pesticides | Enhanced efficacy against pests | Market approved |

| Agrochemicals | Herbicides | Increased effectiveness on resistant weeds | Market approved |

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)pyridine is largely dependent on its ability to interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

3-(Trifluoromethyl)pyridine: Similar structure but lacks the methyl group at the second position.

2-Methyl-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the fifth position.

2,3,5-Trifluoromethylpyridine: Contains additional fluorine atoms on the pyridine ring.

Uniqueness: 2-Methyl-3-(trifluoromethyl)pyridine is unique due to the combined effects of the methyl and trifluoromethyl groups. The methyl group donates electrons, while the trifluoromethyl group withdraws electrons, creating a unique electronic environment that influences the compound’s reactivity and interactions with biological targets .

Biological Activity

2-Methyl-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in various fields due to its notable biological activities, including antibacterial, antifungal, and antitumor properties. This article delves into the compound's biological activity, synthesizing data from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) on the pyridine ring. Its molecular formula is , and it exhibits unique physicochemical properties that enhance its biological interactions.

Biological Activity Overview

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Salmonella typhi

These findings suggest potential applications in developing new antibacterial agents, especially in the face of rising antibiotic resistance .

Antifungal Activity

The compound also demonstrates antifungal activity against pathogens such as:

- Candida albicans

- Aspergillus niger

Studies have reported effective inhibition of fungal growth, making it a candidate for antifungal drug development .

Antitumor Activity

In vitro studies have revealed that this compound exhibits antitumor effects against various cancer cell lines, including:

- Breast cancer

- Lung cancer

- Prostate cancer

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Growth inhibition | |

| Antibacterial | Escherichia coli | Growth inhibition | |

| Antibacterial | Salmonella typhi | Growth inhibition | |

| Antifungal | Candida albicans | Growth inhibition | |

| Antifungal | Aspergillus niger | Growth inhibition | |

| Antitumor | Breast cancer cell lines | Induction of apoptosis | |

| Antitumor | Lung cancer cell lines | Cell cycle arrest | |

| Antitumor | Prostate cancer cell lines | Induction of apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism, leading to growth suppression.

- Apoptosis Induction : In cancer cells, this compound may trigger apoptotic pathways, leading to programmed cell death.

Current Research Trends

Ongoing research focuses on synthesizing derivatives of this compound with enhanced biological activities. Studies are also exploring its potential applications in drug discovery and material science due to its unique chemical properties. The development of new synthetic methods aims to increase yields and reduce costs associated with producing this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-3-(trifluoromethyl)pyridine, and how can its purity be validated?

Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:

- Step 1 : Halogenation of pyridine derivatives to introduce reactive sites (e.g., chlorination at position 3).

- Step 2 : Trifluoromethylation using reagents like (trifluoromethyl)copper complexes or trifluoromethyltrimethylsilane (TMSCF₃) under catalytic conditions .

- Step 3 : Methylation at position 2 via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

Purity Validation :

- NMR Analysis : ¹H NMR (400 MHz, CDCl₃) is critical for structural confirmation. For example, δ 2.53 (s, 3H) corresponds to the methyl group, and δ 8.70–8.59 (m, 1H) indicates pyridine ring protons .

- Mass Spectrometry : EIMS m/z 213 (M⁺) confirms molecular weight .

- Melting Point : Consistency with literature values (e.g., mp 59.0–61.0°C) ensures purity .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

Answer:

- ¹H/¹³C NMR : Resolves substituent positions and electronic environments (e.g., trifluoromethyl groups cause distinct splitting patterns) .

- FT-IR/Raman Spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

- X-ray Crystallography : Provides absolute stereochemical data for complex derivatives .

Table 1: Key Spectral Data for this compound Derivatives

| Technique | Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.38 (s, CH₃), δ 8.11 (m, pyridine H) | |

| EIMS | m/z 213 (M⁺) | |

| FT-IR | 1125 cm⁻¹ (C-F stretch) |

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for drug discovery?

Answer: Regioselectivity is controlled by:

- Substrate Design : Electron-withdrawing trifluoromethyl groups direct electrophilic substitution to specific ring positions .

- Catalytic Systems : Use Pd catalysts for Suzuki-Miyaura coupling at the 4-position, as demonstrated in synthesizing analogs like 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine .

- Protecting Groups : Trimethylsilyl (TMS) groups block reactive sites, enabling sequential functionalization (e.g., ethynylation at position 5) .

Case Study :

- Suzuki Coupling : Reaction with aryl boronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives with >80% regioselectivity .

Q. What mechanisms underlie the biological activity of this compound derivatives?

Answer:

- Enzyme Inhibition : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets. For example, derivatives inhibit PDHK (pyruvate dehydrogenase kinase), altering cellular metabolism .

- Receptor Modulation : Pyridine rings mimic natural ligands, as seen in analogs targeting prolyl 4-hydroxylase (fibrosis treatment) .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo .

Table 2: Biological Targets of Key Derivatives

| Derivative | Target Enzyme/Receptor | Application | Reference |

|---|---|---|---|

| 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | Prolyl 4-hydroxylase | Anti-fibrotic agents | |

| 3-(Trifluoromethyl)-1H-pyrazol-1-yl pyridine | PDHK | Metabolic disorder drugs |

Q. How can computational methods optimize the synthesis of this compound analogs?

Answer:

- DFT Calculations : Predict reaction pathways and transition states for trifluoromethylation steps (e.g., Gibbs free energy barriers for TMSCF₃ reactions) .

- Molecular Docking : Screen derivatives against protein targets (e.g., COX-2 for anti-inflammatory activity) to prioritize synthesis .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .

Example :

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-6(7(8,9)10)3-2-4-11-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSPNQIVLCBYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.